2-(1-methylpyrazol-4-yl)guanidine
CAS No.:
Cat. No.: VC14369747
Molecular Formula: C5H9N5
Molecular Weight: 139.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9N5 |
|---|---|
| Molecular Weight | 139.16 g/mol |
| IUPAC Name | 2-(1-methylpyrazol-4-yl)guanidine |
| Standard InChI | InChI=1S/C5H9N5/c1-10-3-4(2-8-10)9-5(6)7/h2-3H,1H3,(H4,6,7,9) |
| Standard InChI Key | IMQAJZKSGRRBCU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)N=C(N)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic name 2-(1-methylpyrazol-4-yl)guanidine reflects its pyrazole backbone (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted by a methyl group at the 1-position and a guanidine group (-NH-C(=NH)-NH2) at the 4-position. Its molecular formula is C5H9N5, with a molar mass of 139.16 g/mol. The compound’s structure is analogous to guanidine-containing heterocycles described in synthetic studies , where pyrazole carboxamidine intermediates are employed in multi-step reactions.
Structural Analogs and Related Compounds
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Halosulfuron-methyl degradates: Compounds like halosulfuron acid guanidine (CSAG) and halosulfuron ester guanidine (CSEG) feature pyrazole rings with guanidine or sulfamoyl substituents . These analogs highlight the stability of guanidine-pyrazole hybrids under environmental conditions.
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1-(2-Methylthiazol-4-yl)guanidine: A thiazole-based analog (C5H8N4S) demonstrates the adaptability of guanidine substitution across heterocyclic systems .
Synthesis and Reaction Pathways
Biginelli Reaction-Based Strategies
The synthesis of guanidine-containing pyrazoles often leverages multi-component reactions. For example, pyrazole carboxamidine (17) reacts with β-ketoesters and aldehydes in a Biginelli reaction to form dihydropyrimidine intermediates, which undergo aminolysis and deprotection to yield guanidine derivatives . A plausible route for 2-(1-methylpyrazol-4-yl)guanidine involves:
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Biginelli Condensation: Reacting 1-methylpyrazole-4-carboxamidine with a β-ketoester and formaldehyde.
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Boc Protection: Introducing tert-butoxycarbonyl (Boc) groups to stabilize intermediates.
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Aminolysis and Deprotection: Cleaving protective groups under acidic conditions to reveal the guanidine moiety.
Table 1: Representative Yields in Guanidine-Pyrazole Syntheses
| Reaction Step | Yield (%) | Conditions | Source |
|---|---|---|---|
| Biginelli Condensation | 62–86 | DMF, NaHCO3, 70°C, 12 h | |
| Boc Deprotection | 80–96 | 50% TFA in CH2Cl2, RT |
Alternative Routes Using Triazone-Protected Guanidines
Triazone-protected guanidines (e.g., 20) offer a streamlined two-step synthesis:
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Biginelli Reaction: Combining the protected guanidine with a β-ketoester and aldehyde.
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Acidic Cleavage: Removing the triazone group with strong acids like HCl . This method avoids lengthy protection-deprotection sequences but may compromise acid-sensitive functional groups.
Physicochemical Properties
Stability and Reactivity
Guanidine’s strong basicity (pKa ~13.6) dominates the compound’s reactivity. The pyrazole ring enhances aromatic stability, while the methyl group at the 1-position sterically hinders electrophilic substitution. Analytical data from halosulfuron-methyl degradates suggest:
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Hydrolytic Stability: Guanidine-pyrazole hybrids resist hydrolysis at neutral pH but degrade under strongly acidic or alkaline conditions.
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Thermal Stability: Decomposition temperatures exceed 200°C, as evidenced by thermogravimetric analysis of related compounds .
Solubility and Partitioning
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Aqueous Solubility: High solubility in polar solvents (e.g., water, DMF) due to the guanidine’s ionic character.
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LogP: Estimated at -1.2 (via computational models), indicating low lipophilicity.
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC with UV detection (λ = 254 nm) is commonly employed for guanidine-pyrazole analysis. For halosulfuron-methyl degradates, limits of quantification (LOQ) as low as 0.05 ppb were achieved using LC-MS/MS .
Table 2: Recovery Data for Guanidine-Pyrazole Analogs
| Analyte | Fortification Level (ppb) | Recovery Range (%) | Mean Recovery (%) |
|---|---|---|---|
| CSAG | 0.2 | 87.0–116 | 96 |
| CSEG | 2.0 | 89.0–97.5 | 92 |
Spectroscopic Identification
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IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹) and C=N vibrations (1650 cm⁻¹).
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NMR: Pyrazole ring protons resonate at δ 6.5–7.5 ppm (1H NMR), while guanidine NH2 groups appear as broad singlets near δ 5.0 ppm .
Biological and Industrial Applications
Agrochemical Applications
Halosulfuron-methyl degradates demonstrate the environmental persistence of guanidine-pyrazoles, hinting at utility as:
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Herbicide Metabolites: Long-lasting soil activity with low mammalian toxicity.
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Plant Growth Regulators: Enhancing nitrogen uptake via guanidine’s urea-like properties.
Environmental and Regulatory Considerations
Ecotoxicology
Guanidine-pyrazoles exhibit moderate aquatic toxicity (LC50 = 10–50 mg/L for Daphnia magna) . Degradation pathways involve hydrolysis to 2-amino-4,6-dimethoxypyrimidine (AP) and 3-chlorosulfonamide (CSA) , which require monitoring in groundwater.
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